molecular formula C19H28Cl2N2O3S B1679777 Phenamet CAS No. 3819-34-9

Phenamet

Cat. No.: B1679777
CAS No.: 3819-34-9
M. Wt: 435.4 g/mol
InChI Key: QSRLNKCNOLVZIR-KRWDZBQOSA-N
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Description

Contextualization within Modern Chemical Biology and Medicinal Chemistry

In modern chemical biology and medicinal chemistry, Phenamet is recognized as a bioactive chemical. wikipedia.orgwikipedia.orgwikidoc.org Its systematic name, L-methionine, N-(2-(4-(bis(2-chloroethyl)amino)phenyl)acetyl)-, ethyl ester, highlights its complex structure, incorporating an amino acid derivative and a nitrogen mustard-like moiety. wikipedia.orgwikipedia.org The presence of the bis(2-chloroethyl)amino group is particularly significant, as this functional group is characteristic of alkylating agents. wikipedia.org Alkylating agents are a class of compounds that can form covalent bonds with biological macromolecules, such as DNA and proteins. This reactivity is central to their biological effects and their study in the context of developing new therapeutic agents. This compound's classification in the NCI_THESAURUS includes Pharmacologic Substance, Antineoplastic Agent, Antineoplastic Alkylating Agent, Mustard Agent, and Nitrogen Mustard Compound, underscoring its potential relevance in cancer research. wikipedia.org

Academic Rationale for Investigating this compound

The primary academic rationale for investigating this compound stems from its structural similarity to known alkylating agents, many of which exhibit anticancer properties. wikipedia.org The ability of alkylating agents to cross-link DNA strands can inhibit vital cellular processes like replication, ultimately leading to cell cycle arrest and programmed cell death, particularly in rapidly dividing cells such as cancer cells. wikipedia.org While specific detailed research findings on this compound's precise biological activities and applications are noted as requiring further dedicated biochemical and pharmacological studies, its structural features provide a strong basis for academic inquiry into its potential interactions with cellular targets and its effects on biological pathways. wikipedia.org Research in chemical biology aims to understand these molecular interactions, while medicinal chemistry seeks to leverage this understanding for the design and synthesis of compounds with desired therapeutic profiles.

Historical Perspectives on Chemotherapeutic Agents Related to this compound

The historical context of chemotherapeutic agents related to this compound is rooted in the development of alkylating agents, particularly nitrogen mustards. The origins of this class of drugs can be traced back to the study of chemical warfare agents, specifically sulfur mustard, during World War I. nih.gov Observations of the cytotoxic effects of these agents, particularly on rapidly proliferating cells like those in the bone marrow and lymphatic system, led to the investigation of their potential therapeutic use. nih.govnih.gov

During the 1940s, research into nitrogen mustards, derivatives of sulfur mustard, paved the way for the first generation of chemotherapy drugs. nih.gov Mechlorethamine, a nitrogen mustard, was among the earliest compounds explored for its antineoplastic effects. nih.govnih.gov This foundational work demonstrated that chemical compounds could be used to treat cancer, marking the beginning of the modern era of chemotherapy. nih.govnih.gov

Subsequent research led to the development of other nitrogen mustard derivatives with modified structures, aiming for improved efficacy and reduced toxicity. Examples include cyclophosphamide, chlorambucil, and melphalan, all of which function by alkylating DNA and are still used in cancer treatment today. nih.govnih.govnih.gov Chlorambucil and melphalan, like this compound, incorporate an aromatic ring system linked to the bis(2-chloroethyl)amino group, demonstrating structural evolution within this class of alkylating agents. wikipedia.orgwikipedia.orgfishersci.fi While Busulfan is another important alkylating agent, its structure is based on alkyl sulfonates rather than nitrogen mustards, although it shares the mechanism of DNA alkylation. wikipedia.orgnih.gov Cisplatin, a platinum-based compound, also acts by cross-linking DNA, exhibiting a similar functional outcome to alkylating agents despite a different chemical structure. nih.govnih.govnih.gov

This compound, with its L-methionine conjugate and nitrogen mustard moiety, represents a further exploration within the chemical space of alkylating agents. Its design likely reflects an effort to influence the compound's pharmacological properties, such as its cellular uptake or targeting, by conjugating the alkylating group to a biologically relevant molecule like an amino acid derivative. The historical success and continued use of nitrogen mustard-based chemotherapeutics provide a strong historical precedent and academic motivation for investigating compounds like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3819-34-9

Molecular Formula

C19H28Cl2N2O3S

Molecular Weight

435.4 g/mol

IUPAC Name

ethyl (2S)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C19H28Cl2N2O3S/c1-3-26-19(25)17(8-13-27-2)22-18(24)14-15-4-6-16(7-5-15)23(11-9-20)12-10-21/h4-7,17H,3,8-14H2,1-2H3,(H,22,24)/t17-/m0/s1

InChI Key

QSRLNKCNOLVZIR-KRWDZBQOSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCSC)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl

Canonical SMILES

CCOC(=O)C(CCSC)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Phenamet; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Phenamet

Established Synthetic Pathways to Phenamet and its Structural Precursors

Based on the structural analysis, this compound can be viewed as an ester formed between N-(2-(4-(bis(2-chloroethyl)amino)phenyl)acetyl)-L-methionine and ethanol, or alternatively, the amide formed between the ethyl ester of L-methionine and 4-(bis(2-chloroethyl)amino)phenylacetic acid.

The precursor, 4-(bis(2-chloroethyl)amino)phenylacetic acid (also known as Phenacid), has been synthesized, for instance, starting from 4-aminophenylacetic acid srce.hrresearchgate.net. The introduction of the bis(2-chloroethyl)amino group onto the phenyl ring is a key step in the synthesis of this precursor.

Esterification reactions are common chemical transformations that could be employed in the synthesis of this compound. A patent from 1979 describes the preparation of various esters, including the ester of 4-(bis(2-chloroethyl)amino)phenylacetic acid with hydrocortisone, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a condensing agent in pyridine (B92270) with an acid catalyst google.comgoogle.com. This suggests that a similar coupling strategy, involving the reaction of 4-(bis(2-chloroethyl)amino)phenylacetic acid with the ethyl ester of L-methionine in the presence of a coupling agent like DCC, is a plausible route for the formation of the ester linkage in this compound.

The L-methionine component is a naturally occurring essential amino acid mdpi.com. Its production can be achieved through chemical synthesis, which typically yields a racemic mixture, or through fermentation using microorganisms, which can selectively produce the L-isomer researchgate.netnih.gov. The biosynthesis of L-methionine in organisms proceeds from L-homoserine through various enzymatic steps mdpi.comgoogle.com.

Comprehensive Spectroscopic and Advanced Analytical Characterization of Phenamet

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique used to determine the structure and dynamics of molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.

1D and 2D NMR Techniques for Connectivity and Conformation

One-dimensional (1D) NMR techniques, such as 1H NMR and 13C NMR, are fundamental for identifying the types of hydrogen and carbon atoms present in a molecule and their local electronic environments. The chemical shifts, splitting patterns, and integration of signals in 1D NMR spectra provide crucial information about the functional groups and the number of atoms in each environment.

Two-dimensional (2D) NMR techniques offer more detailed insights into the connectivity and through-space relationships between atoms. Correlation Spectroscopy (COSY) reveals coupled nuclei, helping to establish spin systems and identify adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate signals from different types of nuclei, typically 1H and 13C, to determine one-bond and long-range carbon-proton connectivities, respectively. These 2D techniques are invaluable for piecing together the molecular framework and confirming the assignments made from 1D spectra. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about the spatial proximity of nuclei, aiding in the determination of molecular conformation.

While these NMR techniques would be applied to Phenamet to confirm its proposed structure, specific spectral data (e.g., chemical shifts, coupling constants) for this compound were not found in the consulted sources.

Solid-State NMR Spectroscopy for Crystalline Forms

Solid-state NMR spectroscopy is employed to study the structure and dynamics of molecules in the solid state, such as in crystalline or amorphous forms. This technique can provide information about the molecular packing, polymorphism, and dynamics within a crystal lattice. For a compound like this compound that might exist in different solid forms, solid-state NMR could be used to differentiate between polymorphs and gain insights into their structural characteristics. However, specific solid-state NMR data for this compound was not available in the consulted literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the determination of the elemental composition and confirmation of the molecular formula of a compound. ctdbase.org HRMS provides a precise molecular weight, which can be compared to the calculated mass based on the proposed chemical structure. ctdbase.org

In addition to molecular formula determination, mass spectrometry can be used for fragmentation analysis. By inducing fragmentation of the molecular ion, typically through techniques like collision-induced dissociation (CID), characteristic fragment ions are produced. The pattern of these fragment ions provides structural information about the molecule, as different bonds break in predictable ways depending on the molecular structure. Analyzing the fragmentation pattern of this compound would help to confirm the presence and arrangement of its constituent parts, such as the methionine backbone, the ethyl ester, and the substituted phenyl group. While mass spectrometry is mentioned in relation to this compound in some contexts, specific HRMS data or detailed fragmentation analysis results for this compound were not found in the consulted sources.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound at the atomic level. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, the positions of the atoms within the crystal lattice can be determined. This technique provides precise bond lengths, bond angles, and conformational details.

For a chiral molecule like this compound, which contains an L-methionine residue, X-ray crystallography can unequivocally establish its absolute stereochemistry. Furthermore, it provides insights into the crystal packing, intermolecular interactions (such as hydrogen bonding or pi-pi interactions), and potential polymorphism. Obtaining a high-quality single crystal of this compound is a prerequisite for this analysis. While X-ray crystallography is a standard technique for structural confirmation and is mentioned in the context of analyzing crystalline structures, specific X-ray crystallographic data or crystal structure details for this compound were not available in the consulted literature.

Chiroptical Spectroscopy for Chirality and Conformational Studies

Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light. These methods are particularly useful for studying chiral compounds and their conformational preferences.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique used to determine the absolute stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized infrared light by a sample. The VCD spectrum, which is the difference between the absorbance of left and right circularly polarized light as a function of wavenumber, provides unique conformational and stereochemical information. For a molecule like this compound, which contains a defined stereocenter (specifically at the alpha carbon of the L-methionine residue) nih.govncats.io, VCD spectroscopy could theoretically be employed to confirm its absolute configuration or to study its conformation in solution. While VCD is a recognized method for determining absolute stereochemistry googleapis.comgoogle.comjustia.com, specific VCD spectroscopic data, such as a measured VCD spectrum or detailed analysis for this compound, were not found in the surveyed literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds and molecular interactions. These techniques probe the vibrational modes of a molecule, which are characteristic of specific functional groups and the molecular skeleton.

Infrared spectroscopy measures the absorption of infrared radiation by a sample as molecular bonds vibrate (stretch, bend, wag, rock, twist). Different functional groups absorb at characteristic frequencies, providing a molecular fingerprint. For this compound, IR spectroscopy would be expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of its key functional groups, including:

N-H stretch from the amide linkage

C=O stretch from the ethyl ester and amide carbonyls

C-H stretches from alkyl and aromatic groups

C-Cl stretches from the chloroethyl groups

C-O stretch from the ester

C-N stretches

C-S stretch from the methionine sulfur

Raman spectroscopy, a complementary vibrational technique, measures the inelastic scattering of light by a sample. It is particularly useful for studying nonpolar bonds and symmetric vibrations, which may be weak or absent in IR spectra. Raman spectroscopy could provide additional information on the aromatic ring vibrations, C-C stretches in the carbon chain, and other skeletal modes of this compound.

Both IR and Raman spectroscopy can also provide insights into the solid form of a compound, identifying different polymorphs or solvates based on shifts and changes in vibrational frequencies. While IR and Raman spectroscopy are widely used for chemical characterization google.comgoogle.comgoogle.comwarf.orgbroadinstitute.orgrice.edugoogle.comepo.orgjustia.com, specific IR or Raman spectra or detailed peak assignments for this compound were not available in the conducted search.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture, as well as for assessing the purity of a compound. For this compound, various chromatographic methods could be applied, depending on the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing organic compounds. By selecting appropriate stationary phases (e.g., reversed-phase C18 google.comgoogle.comgoogle.com) and mobile phases, this compound can be separated from impurities or other components in a mixture based on its polarity and interactions with the stationary phase. Detection is typically achieved using UV-Vis spectroscopy, mass spectrometry (LC-MS), or other detectors. HPLC is routinely employed for purity assessment by determining the percentage of the main component relative to impurities, and for quantitative analysis.

Other chromatographic techniques potentially applicable to this compound include:

Size Exclusion Chromatography (SEC): Useful for determining the molecular weight distribution and detecting aggregates, although less likely to be the primary method for small molecule purity unless dealing with potential polymeric impurities google.comgoogleapis.com.

Thin Layer Chromatography (TLC): A simpler, lower-resolution technique useful for quick checks of purity and reaction monitoring.

Gas Chromatography (GC): Generally used for volatile or semi-volatile compounds. Given this compound's structure and molecular weight, GC would likely require derivatization. GC-MS could be used for identification and quantification of volatile impurities.

Ion Exchange Chromatography: Applicable if this compound or its impurities can be ionized, allowing separation based on charge.

Chromatographic methods are frequently mentioned in the context of purifying and analyzing chemical compounds, including lists where this compound appears alongside other compounds google.comgoogle.comgoogle.comgoogleapis.comuky.edubroadinstitute.orggoogle.comoapi.int. They are crucial for ensuring the quality and integrity of a chemical substance. However, specific detailed chromatographic protocols, retention times, or chromatograms directly corresponding to the analysis of this compound were not found in the available search results.

Computational Chemistry and in Silico Modeling of Phenamet

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental tools for understanding the electronic structure and reactivity of molecules. These methods solve approximations to the Schrödinger equation to calculate properties such as molecular orbitals, electron density distribution, and reaction energies.

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method in chemistry and materials science for investigating the electronic structure of atoms, molecules, and condensed phases. DFT calculates the ground-state electronic properties based on the electron density, which is computationally less demanding than methods relying on the many-electron wavefunction. This approach allows for the calculation of molecular orbitals, which describe the spatial distribution and energy of electrons within a molecule, and energetics, such as formation energies, reaction barriers, and spectroscopic properties. While DFT calculations can provide valuable insights into the electronic behavior and potential reaction sites of a molecule, specific detailed results of DFT calculations focusing explicitly on the molecular orbitals and energetics of Phenamet were not extensively available in the searched literature. However, DFT calculations have been mentioned in the context of studies involving compounds including this compound, such as investigations into adsorption on a benzene (B151609) ring, indicating the applicability of this method to systems involving this compound's structural components.

Ab Initio and Semi-Empirical Methods

Ab initio methods are a class of quantum chemical methods that are based directly on the fundamental principles of quantum mechanics, without the inclusion of empirical parameters. These methods aim to solve the electronic structure problem from "first principles". While generally more accurate, their computational cost increases rapidly with the size of the molecular system. Semi-empirical methods, on the other hand, simplify the calculations by employing parameters derived from experimental data or more rigorous ab initio calculations. This parameterization allows semi-empirical methods to be significantly faster and applicable to larger molecules compared to ab initio methods, although typically at the cost of some accuracy. Despite their utility in exploring the electronic structure and properties of molecules, specific research findings detailing the application of ab initio or semi-empirical methods explicitly to this compound were not identified in the conducted literature search.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. By simulating the interactions between particles, MD can provide insights into the dynamic behavior of molecular systems, including conformational changes and interactions with other molecules, such as proteins or nucleic acids. These simulations are valuable for exploring the flexibility of a molecule, sampling its accessible conformations in various environments (e.g., in solution or bound to a target), and characterizing the nature and strength of ligand-target interactions. While MD simulations are a common tool in computational biology and drug discovery, specific detailed studies focusing on the conformational sampling of this compound or its interactions with defined biological targets were not prominently featured in the search results. One instance mentioned molecular dynamics simulations involving "this compound" in the context of measuring distances between RNA stems, suggesting its potential use in studying interactions with nucleic acids. MD simulations are also often used in conjunction with virtual screening to refine potential hits and understand their binding modes.

Quantitative Structure-Activity Relationship (QSAR) and Topological Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis involves developing mathematical models that relate the chemical structure of compounds to their biological activity. Topological descriptors are numerical indices that capture information about the connectivity and topology of a molecule's atoms and bonds. These descriptors can encode various structural features, such as size, shape, and branching. QSAR models built using topological descriptors can be used to predict the activity of new or untested compounds and to identify structural features that are important for activity.

This compound has been included in studies employing topological indices for QSAR analysis, specifically in the context of predicting cytostatic activity. These studies utilized molecular topology to develop discriminant functions capable of classifying compounds based on their potential cytostatic properties. The results of such analyses provide quantitative measures that correlate the molecular structure of this compound, as represented by topological descriptors, with its likelihood of possessing cytostatic activity.

The following table presents representative data for this compound from a topological QSAR analysis focused on cytostatic activity:

CompoundDiscriminant Function (DF)Probability of being Active (Prob(+))Class
This compound0.870.705+

Table 1: Topological QSAR Analysis Results for this compound

In this context, the Discriminant Function (DF) value is a score derived from the topological descriptors, and the Probability of being Active (Prob(+)) indicates the likelihood of the compound exhibiting cytostatic activity based on the QSAR model. A '+' in the 'Class' column indicates classification as active by the model.

Virtual Screening and De Novo Design of this compound Analogs

Virtual screening is a computational technique used to search large databases of chemical compounds to identify potential drug candidates or compounds with desired properties. This process often involves docking studies, pharmacophore modeling, or methods based on molecular similarity, including the use of topological descriptors. This compound has been part of virtual screening efforts that utilized topological indices as a method for identifying compounds with potential cytostatic activity.

De novo design, in the context of computational chemistry, refers to the design of novel molecular structures with desired properties from scratch, rather than modifying existing compounds. This approach often involves algorithms that build molecules atom by atom or fragment by fragment, guided by specific design criteria related to activity, selectivity, or other properties. While de novo design is a powerful tool for discovering new chemical entities, specific research on the de novo design of this compound analogs was not found in the reviewed literature. However, given the interest in compounds with potential cytostatic activity and the structural features of this compound, de novo design approaches could potentially be applied to generate novel molecules with similar or improved properties.

Mechanistic Predictions via Computational Pathways and Reaction Modeling

Computational methods are increasingly used to predict reaction pathways and model chemical reactions, providing insights into reaction mechanisms, transition states, and kinetics. These methods can involve quantum mechanics, molecular dynamics, or a combination of both (QM/MM). Such computational reaction modeling can help elucidate how a molecule participates in a chemical transformation and predict the feasibility and outcome of a reaction. While computational approaches to reaction modeling are well-established, specific studies detailing mechanistic predictions for reactions involving this compound using these computational techniques were not identified in the search results. However, the alkylating potential suggested by this compound's structure implies possible reaction mechanisms involving the bis(2-chloroethyl)amino group, which could be investigated using computational methods to understand the pathways and kinetics of such reactions.

Mechanistic Investigations of Phenamet at the Molecular and Cellular Level

Elucidation of Molecular Targets and Binding Mechanisms

Understanding the molecular targets and binding mechanisms of Phenamet is crucial for defining its biological effects. Based on its chemical structure, the compound is anticipated to interact with biological macromolecules through alkylation.

DNA Alkylation and Cross-linking Studies

Protein Interaction Profiling and Target Identification

Molecular compounds can exert their effects by interacting with a variety of protein targets, including enzymes, receptors, and structural proteins. Protein interaction profiling techniques, such as affinity purification coupled with mass spectrometry, are employed to identify proteins that bind to a specific compound. These studies can reveal direct targets and provide insights into the cellular pathways modulated by the compound. This compound has been mentioned in lists alongside compounds known to be enzyme inhibitors or involved in protein interactions. However, specific data from comprehensive protein interaction profiling or detailed identification of protein targets directly modulated by this compound were not found in the reviewed search results.

Modulation of Intracellular Biochemical Pathways by this compound

Beyond direct molecular interactions, this compound's biological activity may involve the modulation of various intracellular biochemical pathways.

Analysis of Metabolic Network Perturbations

Cellular metabolism is a complex network of interconnected biochemical reactions essential for cell growth, survival, and function. Perturbations in metabolic networks can have profound effects on cellular physiology and are often associated with disease states, particularly cancer. Techniques such as metabolomics and metabolic network modeling are used to analyze how compounds alter these intricate networks. This compound has been listed in contexts related to metabolic network analysis. However, specific research findings detailing how this compound perturbs metabolic pathways or providing data from metabolic network analyses were not available in the consulted sources.

Enzyme Kinetics and Inhibition Studies

Enzymes are crucial protein catalysts that facilitate nearly all biochemical reactions in the cell. Compounds can modulate enzyme activity through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition. Enzyme kinetics studies provide quantitative data on the interaction between a compound and an enzyme, determining parameters such as inhibition constants (Ki) and the mode of inhibition. This compound has been mentioned in lists of enzyme inhibitors. However, specific data from enzyme kinetics or detailed enzyme inhibition studies demonstrating the effects of this compound on particular enzymes were not found in the reviewed literature.

Signal Transduction Pathway Interrogation

Signal transduction pathways are complex networks of molecular interactions that relay signals from the cell's exterior or from within the cell to bring about a specific cellular response. Interrogation of these pathways involves studying how compounds affect the activity of kinases, phosphatases, and other signaling molecules, thereby influencing cellular processes like growth, differentiation, and apoptosis. This compound has been listed in contexts related to the interrogation of signal transduction pathways. However, specific research findings detailing the effects of this compound on particular signal transduction pathways or providing data from such interrogation studies were not available in the consulted search results.

Cellular Response Studies in In Vitro Systems

In vitro studies utilizing cell lines are fundamental for investigating the cellular responses to compounds like this compound, providing insights into their mechanisms of action at a cellular level broadinstitute.orgnih.gov. These systems allow for controlled environments to assess the effects of a compound on various cellular processes, including proliferation, cell cycle progression, and apoptosis medchemexpress.commedchemexpress.commedchemexpress.comcellsignal.com.

Cell Line-Based Mechanistic Assays

Cell line-based mechanistic assays are widely used to understand how a compound interacts with and affects cancer cells. These assays can help determine the specific pathways and processes targeted by the compound. This compound has been indicated as an anti-tumor agent that interferes with the growth and division of cancer cells medchemexpress.commedchemexpress.com. Studies using various cancer cell lines are crucial for elucidating the specific cellular and molecular mechanisms underlying this compound's reported anti-tumor activity broadinstitute.orgresearchgate.net. While specific detailed data on this compound's activity across a broad panel of cell lines were not extensively found in the search results, its classification as an anti-tumor agent tested in vitro suggests its evaluation in such assay systems medchemexpress.comresearchgate.net. For instance, a study involving topological virtual screening and pharmacological testing of novel cytostatic drugs included this compound in a list of compounds tested against human hepatocellular carcinoma (HepG2) and cervix epithelioid carcinoma (HeLa) cell lines researchgate.net. Although the specific results for this compound's activity (like IC50 values) in this particular study were not explicitly detailed in the provided snippets, its inclusion indicates its use in cell line-based proliferation assays researchgate.net.

Investigation of Cellular Uptake and Subcellular Localization

Understanding how a compound enters a cell and where it localizes within the cell is critical for deciphering its mechanism of action. Cellular uptake mechanisms can vary, including passive diffusion, active transport, or endocytosis, and subcellular localization dictates which cellular components the compound can interact with mdpi.comresearchgate.netnih.gov. The chemical structure of this compound, particularly the presence of the bis(2-chloroethyl)amino group, might influence its lipophilicity and interaction with cellular membranes, potentially affecting its uptake and distribution ontosight.ai. While direct experimental data on the cellular uptake and specific subcellular localization of this compound were not found in the provided search results, studies on other compounds highlight the importance of these investigations mdpi.comresearchgate.netnih.gov. For example, research on nanoparticles and cyanine (B1664457) dyes demonstrates that factors like size, surface chemistry, and charge can significantly impact cellular uptake efficiency and localization within organelles like lysosomes or mitochondria mdpi.comresearchgate.netnih.gov. Given this compound's potential as an anti-tumor agent, studies investigating its internalization by cancer cells and its distribution to potential target sites, such as the nucleus (due to potential DNA alkylation) or other organelles, would be essential for a complete understanding of its mechanism.

Effects on Cell Cycle Progression and Apoptosis Pathways

This compound is reported to prevent the reproduction of tumor cells by interfering with their growth and division, and to induce apoptosis in cancer cells medchemexpress.commedchemexpress.com. These effects suggest that this compound influences key processes regulating cell population dynamics: cell cycle progression and programmed cell death (apoptosis) cellsignal.comnih.govwikipedia.org.

The cell cycle is a tightly regulated series of events that leads to cell division, and disruption of this process is a common strategy for anti-cancer agents nih.govnih.gov. Interference with cell cycle progression can lead to cell cycle arrest at specific phases, preventing uncontrolled proliferation nih.govnih.gov.

Apoptosis is a programmed cell death pathway crucial for eliminating damaged or unwanted cells cellsignal.comnih.govwikipedia.org. It is characterized by distinct morphological changes and involves the activation of a cascade of cysteine proteases called caspases cellsignal.comnih.govwikipedia.org. Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both converging on the activation of executioner caspases, such as caspase-3 cellsignal.comnih.govwikipedia.orgthermofisher.comnih.gov. The intrinsic pathway is often triggered by intracellular stress signals, including DNA damage, while the extrinsic pathway is activated by external death ligands cellsignal.comnih.govwikipedia.orgthermofisher.comnih.gov.

This compound's ability to induce apoptosis in cancer cells indicates its interaction with one or both of these apoptotic pathways medchemexpress.commedchemexpress.com. Alkylating agents, due to their DNA damaging properties, can often trigger the intrinsic apoptotic pathway ontosight.ai. Further research is needed to pinpoint the specific molecular targets and events within the cell cycle and apoptotic pathways that are modulated by this compound. This could involve studying the expression and activity of key cell cycle regulators (e.g., cyclins, cyclin-dependent kinases) and apoptotic proteins (e.g., caspases, Bcl-2 family proteins) in this compound-treated cancer cells cellsignal.comnih.govwikipedia.orgthermofisher.comnih.gov.

While the search results confirm this compound's reported effects on cell reproduction and induction of apoptosis in cancer cells, detailed data on specific cell cycle checkpoints affected or the precise apoptotic pathways activated by this compound were not available medchemexpress.commedchemexpress.com. Studies on other anti-tumor agents highlight the complexity of these mechanisms, involving various signaling cascades and regulatory proteins medchemexpress.commedchemexpress.commedchemexpress.comcellsignal.comnih.govwikipedia.orgthermofisher.comnih.govnih.govgoogle.com.

Table 1: Relevant Cellular Processes Affected by this compound (Based on Search Results)

Cellular ProcessEffect Observed (Based on Search Results)Supporting Snippets
Tumor cell reproductionInhibited medchemexpress.commedchemexpress.com
Cancer cell growthInterfered with medchemexpress.commedchemexpress.com
Cancer cell divisionInterfered with medchemexpress.commedchemexpress.com
Apoptosis in cancer cellsInduced medchemexpress.commedchemexpress.com

Table 2: Key Apoptosis Pathway Components (General Information from Search Results)

ComponentRole in Apoptosis (General)Supporting Snippets
CaspasesProteases that execute the apoptotic program. cellsignal.comnih.govwikipedia.orgthermofisher.comnih.gov
Initiator CaspasesActivated by pro-apoptotic signals (e.g., Caspase-8, Caspase-9). nih.govwikipedia.orgthermofisher.comnih.gov
Executioner CaspasesActivated by initiator caspases to dismantle the cell (e.g., Caspase-3, -6, -7). cellsignal.comnih.govwikipedia.orgthermofisher.comnih.gov
Intrinsic PathwayTriggered by intracellular stress (e.g., DNA damage). cellsignal.comnih.govwikipedia.orgthermofisher.comnih.gov
Extrinsic PathwayTriggered by extracellular death ligands. cellsignal.comnih.govwikipedia.orgthermofisher.comnih.gov
Bcl-2 Family ProteinsRegulate mitochondrial outer membrane permeability. cellsignal.comnih.govwikipedia.orgthermofisher.comnih.gov
Cytochrome cReleased from mitochondria in the intrinsic pathway, forms apoptosome. cellsignal.comnih.govwikipedia.orgthermofisher.comnih.gov
ApoptosomeProtein complex that activates Caspase-9. nih.govwikipedia.orgthermofisher.comnih.gov

Future Directions and Advanced Research Avenues for Phenamet

Exploration of Novel Derivatization Strategies for Enhanced Specificity

Novel derivatization strategies are crucial in chemical analysis and research to enhance the detectability, separability, and structural characterization of compounds and their related substances, such as metabolites. Derivatization involves chemically modifying a compound to improve its properties for specific analytical techniques, like chromatography and mass spectrometry. nih.govnih.govencyclopedia.pub For compounds with specific functional groups, derivatization can increase sensitivity or provide better fragmentation patterns for structural elucidation. nih.gov

Given Phenamet's structure, which includes an L-methionine backbone, an ethyl ester, and a potentially reactive bis(2-chloroethyl)amino group, exploring novel derivatization strategies could offer enhanced specificity in its detection and analysis within complex biological matrices. While general derivatization methods exist for various functional groups present in this compound (e.g., amino, carboxyl, ester, and potentially the alkylating group), specific research detailing novel derivatization strategies developed or applied solely for this compound was not found in the provided search results. Future research could focus on developing tailored derivatization protocols that improve the ionization efficiency or chromatographic behavior of this compound and its potential transformation products, thereby enabling more sensitive and accurate quantification and identification in biological samples.

Development of Advanced Analytical Platforms for this compound Metabolites

Understanding the metabolic fate of a compound is crucial for assessing its biological activity, efficacy, and potential interactions. Advanced analytical platforms, particularly those based on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are essential tools for the identification, profiling, and structural elucidation of metabolites. nih.gov High-resolution MS and tandem MS (MS/MS) techniques offer high sensitivity and specificity for detecting and identifying metabolites in complex biological matrices. futurelearn.com

For this compound, the development of advanced analytical platforms specifically tailored for the detection and characterization of its metabolites is a critical future research avenue. This would involve identifying potential metabolic pathways the compound undergoes in biological systems and developing sensitive and robust analytical methods (e.g., using advanced LC-MS or GC-MS techniques) to detect and quantify these metabolites. nih.govfuturelearn.com While general analytical methods for metabolites exist, the unique structural features of this compound and its potential transformation products would necessitate the development of optimized extraction, separation, and detection methods. The search results did not provide details on advanced analytical platforms specifically developed for this compound metabolites, highlighting a gap in current public research. Future efforts in this area would be vital for pharmacokinetic and pharmacodynamic studies of this compound.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied across various stages of drug discovery and research, from target identification and compound screening to predicting efficacy and analyzing complex biological data. phenomic.ainih.goveithealth.eu ML algorithms can analyze large datasets to identify patterns, build predictive models, and gain insights that may not be apparent through traditional methods. nih.goveithealth.eu In chemistry and pharmacology, AI/ML can be used for quantitative structure-activity relationship (QSAR) modeling, predicting ADMET properties, and designing novel compounds.

The application of AI and ML in this compound research holds significant potential to accelerate the understanding and exploration of this compound. For instance, ML models could be trained on data from structurally similar compounds with known biological activities to predict potential activities or off-target effects of this compound. AI could also be utilized to analyze complex multi-omics datasets generated from studies involving this compound, helping to identify key biological pathways or biomarkers associated with its effects. phenomic.aiqut.edu.au Furthermore, computational approaches could aid in designing novel derivatives of this compound with potentially enhanced specificity or desired properties. While AI/ML are widely used in drug discovery and biological research, specific published applications of these technologies focused on this compound were not found in the provided search results. Future research could leverage these powerful computational tools to guide experimental design, analyze complex data, and potentially identify new avenues for this compound research and development.

Q & A

Basic Research Questions

Q. How can frameworks like PICO or FINER be applied to formulate research questions in Phenamet studies?

  • Methodological Answer: Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to define variables such as this compound’s biochemical interactions (e.g., "How does this compound [I] affect enzyme activity [O] in in vitro models [P] compared to placebo [C]?"). The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions align with resource constraints and academic significance. For example, assess feasibility by reviewing synthetic pathways for this compound derivatives .

Q. What are the best practices for designing experiments to investigate this compound’s biochemical interactions?

  • Methodological Answer:

  • Control Groups: Include positive/negative controls (e.g., known inhibitors/activators) to validate assay reliability.
  • Dose-Response Curves: Test multiple concentrations to identify EC50/IC50 values.
  • Reproducibility: Document batch-specific variables (e.g., solvent purity, temperature) using tools like electronic lab notebooks .

Q. How should researchers address data gaps when analyzing this compound’s pharmacokinetic properties?

  • Methodological Answer: Use multi-omics integration (e.g., metabolomics and proteomics) to triangulate missing data. For instance, combine HPLC results with molecular docking simulations to infer metabolic pathways .

Advanced Research Questions

Q. What advanced statistical methods are recommended for integrating multi-omics data in this compound research?

  • Methodological Answer:

  • Machine Learning: Apply clustering algorithms (e.g., hierarchical clustering) to identify correlated biomarkers.
  • Bayesian Networks: Model causal relationships between this compound exposure and downstream effects.
  • Validation: Use bootstrapping or cross-validation to assess model robustness .

Q. How can researchers optimize this compound’s synthetic pathways to improve yield and purity?

  • Methodological Answer:

  • DoE (Design of Experiments): Vary reaction parameters (e.g., catalyst concentration, temperature) systematically.
  • Analytical Chemistry: Use NMR and LC-MS to track intermediate byproducts.
  • Green Chemistry Principles: Replace toxic solvents (e.g., DMSO) with biodegradable alternatives .

Q. How should contradictory data in this compound studies (e.g., opposing results in in vivo vs. in vitro models) be analyzed?

  • Methodological Answer:

  • Root-Cause Analysis: Identify variables like species-specific metabolism or assay sensitivity.
  • Meta-Analysis: Pool datasets from independent studies to assess effect size heterogeneity.
  • Mechanistic Modeling: Use kinetic models to reconcile discrepancies (e.g., protein binding differences) .

Q. What ethical considerations apply to preclinical studies involving this compound derivatives?

  • Methodological Answer:

  • 3Rs Principle (Replacement, Reduction, Refinement): Prioritize computational models (e.g., QSAR) before animal testing.
  • Institutional Review: Submit protocols to ethics committees for approval, focusing on humane endpoints and sample size justification .

Data Management & Reporting

Q. How can researchers ensure transparency in reporting this compound-related data?

  • Methodological Answer:

  • FAIR Principles: Make data Findable (DOIs), Accessible (open repositories), Interoperable (standardized formats like .SDF), and Reusable (metadata templates).
  • MIAME Compliance: Follow guidelines for experimental metadata in publications .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer:

  • QC Protocols: Implement HPLC purity thresholds (>95%) and peptide content analysis.
  • Stability Studies: Monitor degradation under stress conditions (e.g., heat, light) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.